molecular formula C13H16N2O3S2 B7628776 2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide

2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide

Cat. No. B7628776
M. Wt: 312.4 g/mol
InChI Key: GNZLKQSAJUKVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as MTSEA and belongs to the class of sulfonamide compounds. In

Mechanism of Action

MTSEA is a sulfonamide compound that has the ability to react with cysteine residues in proteins. It forms a covalent bond with the thiol group of cysteine residues, which can lead to changes in protein structure and function. MTSEA has been shown to be a useful tool in the study of protein structure and function.
Biochemical and Physiological Effects
MTSEA has been shown to have biochemical and physiological effects on proteins. It has been shown to alter the function of ion channels, enzymes, and transporters. MTSEA has also been shown to alter the function of proteins involved in signaling pathways. The effects of MTSEA on protein function can be both beneficial and detrimental, depending on the protein being studied.

Advantages and Limitations for Lab Experiments

MTSEA has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular proteins. It is also a reversible inhibitor, which allows for the study of protein function under different conditions. However, MTSEA has some limitations for lab experiments. It can react with other amino acid residues besides cysteine, which can lead to non-specific effects. Additionally, the covalent bond formed between MTSEA and cysteine residues can be irreversible under certain conditions, which can limit the usefulness of this compound in some experiments.

Future Directions

There are several future directions for the study of MTSEA. One potential direction is the development of new sulfonamide compounds that can selectively target specific cysteine residues in proteins. Another potential direction is the use of MTSEA in the study of protein-protein interactions. Additionally, the use of MTSEA in the study of disease-related proteins could lead to the development of new therapies for various diseases. Finally, the use of MTSEA in combination with other chemical probes could lead to a more comprehensive understanding of protein structure and function.
Conclusion
MTSEA is a sulfonamide compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been used as a chemical probe to study the structure and function of proteins and has been shown to have biochemical and physiological effects on proteins. MTSEA has several advantages and limitations for lab experiments and has several future directions for study. Overall, MTSEA is a valuable tool in the study of protein structure and function.

Synthesis Methods

MTSEA can be synthesized through a simple two-step reaction process. The first step involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-aminoethylthiazole to form an intermediate compound. The second step involves the reaction of the intermediate compound with sodium methoxide to form the final product, MTSEA.

Scientific Research Applications

MTSEA has been widely used in scientific research due to its potential applications in the field of medicine. It has been used as a chemical probe to study the structure and function of proteins. It has also been used as a tool to study the role of cysteine residues in protein function.

properties

IUPAC Name

2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-10-3-4-12(18-2)13(7-10)20(16,17)15-6-5-11-8-19-9-14-11/h3-4,7-9,15H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZLKQSAJUKVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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